molecular formula C5H2BrClIN B1519505 4-Bromo-2-chloro-3-iodopyridine CAS No. 916203-52-6

4-Bromo-2-chloro-3-iodopyridine

Cat. No.: B1519505
CAS No.: 916203-52-6
M. Wt: 318.34 g/mol
InChI Key: ALKCOVKKTNNOGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-chloro-3-iodopyridine is a useful research compound. Its molecular formula is C5H2BrClIN and its molecular weight is 318.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Halogen-rich Intermediates for Synthesis

4-Bromo-2-chloro-3-iodopyridine and related compounds serve as valuable intermediates in the synthesis of complex molecules. For instance, Wu et al. (2022) demonstrated the synthesis of unique halopyridine isomers using halogen dance reactions, leading to a variety of pentasubstituted pyridines with functionalities suitable for further chemical manipulations (Wu et al., 2022).

Rearrangements in Aminations

In the field of organic chemistry, halopyridines, including variants similar to this compound, are used to understand the mechanisms of chemical reactions. Pieterse and Hertog (2010) explored rearrangements during aminations of halopyridines, potentially involving pyridyne intermediates. Such studies contribute to a deeper understanding of reaction pathways and molecular rearrangements (Pieterse & Hertog, 2010).

Halogen Bonding in Crystal Packing

Halogen bonding is a critical aspect in crystal engineering. Gorokh et al. (2019) investigated halobismuthates with 3-iodopyridinium cations, where halogen-halogen contacts, similar to those in this compound, play a crucial role in forming crystal packing. This has implications for material design and molecular architecture (Gorokh et al., 2019).

Chemoselective Cross-Coupling Reactions

In synthetic chemistry, Rivera et al. (2019) studied 4-Bromo-2,3,5-trichloro-6-iodopyridine, a compound closely related to this compound, in Sonogashira reactions. This provides efficient access to various alkynylated pyridines, demonstrating the compound's utility in creating complex organic molecules (Rivera et al., 2019).

Creating Structural Manifolds

Schlosser and Bobbio (2002) showcased the transformation of halopyridines into various structural manifolds. This demonstrates the versatility of halopyridines like this compound in synthesizing a wide range of chemical structures (Schlosser & Bobbio, 2002).

Biochemical Analysis

Biochemical Properties

4-Bromo-2-chloro-3-iodopyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound can act as a substrate or inhibitor for certain enzymes, altering their catalytic activity. The nature of these interactions often involves halogen bonding, hydrogen bonding, and hydrophobic interactions, which can affect the conformation and stability of the target biomolecules .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling cascades, leading to changes in gene transcription and protein synthesis. Additionally, this compound can affect metabolic pathways by altering the activity of key enzymes involved in cellular respiration and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their function. This binding often involves interactions with the halogen atoms, which can form halogen bonds with electron-rich regions of the target molecules. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound can undergo chemical degradation, leading to the formation of by-products that may have different biological activities. Additionally, prolonged exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and protein synthesis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating signaling pathways. At high doses, this compound can cause toxic or adverse effects, including cellular damage, oxidative stress, and apoptosis. Threshold effects have been observed, where the biological response to the compound changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by phase I and phase II enzymes, leading to the formation of metabolites that may have different biological activities. The interactions with metabolic enzymes can influence the overall metabolic profile of cells and tissues, affecting energy production, biosynthesis, and detoxification processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For example, this compound may be transported into cells via membrane transporters, where it can interact with intracellular targets. Additionally, binding proteins can sequester the compound in specific cellular compartments, modulating its availability and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular respiration and energy production .

Properties

IUPAC Name

4-bromo-2-chloro-3-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClIN/c6-3-1-2-9-5(7)4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKCOVKKTNNOGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654792
Record name 4-Bromo-2-chloro-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916203-52-6
Record name 4-Bromo-2-chloro-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-chloro-3-iodopyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2-chloro-3-iodopyridine
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-chloro-3-iodopyridine
Reactant of Route 3
4-Bromo-2-chloro-3-iodopyridine
Reactant of Route 4
Reactant of Route 4
4-Bromo-2-chloro-3-iodopyridine
Reactant of Route 5
4-Bromo-2-chloro-3-iodopyridine
Reactant of Route 6
4-Bromo-2-chloro-3-iodopyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.